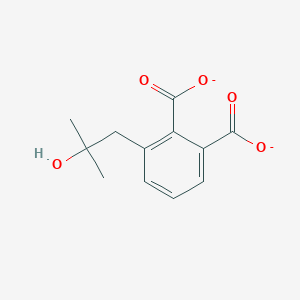

3-(2-Hydroxy-2-methylpropyl)phthalate

Description

3-(2-Hydroxy-2-methylpropyl)phthalate is a phthalic acid ester featuring a branched hydroxyalkyl substituent. Phthalates are widely used as plasticizers, but hydroxylated variants like this compound are less common and may exhibit distinct physicochemical and biological properties.

Properties

Molecular Formula |

C12H12O5-2 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

3-(2-hydroxy-2-methylpropyl)phthalate |

InChI |

InChI=1S/C12H14O5/c1-12(2,17)6-7-4-3-5-8(10(13)14)9(7)11(15)16/h3-5,17H,6H2,1-2H3,(H,13,14)(H,15,16)/p-2 |

InChI Key |

ITKXIADTQYOIIR-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(CC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction of Isobutyraldehyde and Formaldehyde to Form Hydroxyalkyl Intermediates

A crucial intermediate in the synthesis of 3-(2-Hydroxy-2-methylpropyl)phthalate is 2,2-dimethyl-3-hydroxypropanal (also known as hydroxyl pivalaldehyde), which can be prepared by the condensation of isobutyraldehyde with formaldehyde under catalytic conditions. This intermediate provides the hydroxy-2-methylpropyl moiety essential for subsequent esterification with phthalic acid derivatives.

Catalysts: The process employs organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or derivatives like 10-methyl isophthalic acid combined with DBU as catalysts. These catalysts offer high conversion rates (>99%) and selectivity (>98%) toward the hydroxy aldehyde product.

Reaction Conditions: The condensation is typically performed at mild temperatures (room temperature to 50 °C) with formaldehyde (as 37% formalin solution) and isobutyraldehyde in stoichiometric ratios. The reaction time ranges from 1 to several hours depending on catalyst loading.

Catalyst Recycling: The catalysts used are easily recoverable and recyclable by concentrating the filtrate after product isolation, which enhances process sustainability.

| Component | Quantity (g) | Moles (mol) | Notes |

|---|---|---|---|

| Formalin (37%) | 170 | 2.12 | Formaldehyde source |

| Isobutyraldehyde | 144 | 2.00 | Aldehyde substrate |

| DBU | 2.80 - 14.0 | 0.02 - 0.10 | Catalyst, added dropwise |

| Temperature | 25 - 50 °C | - | Reaction temperature range |

| Reaction time | 1 hour | - | Post-addition insulation |

- Yield and Purity: The product, 2,2-dimethyl-3-hydroxypropanal, is isolated as a colorless viscous liquid or solid with a melting point around 89-90 °C. Conversion efficiency of isobutyraldehyde reaches up to 99.5%, with hydroxyl selectivity around 98%.

Esterification with Phthalic Acid Derivatives

Following the preparation of the hydroxyalkyl intermediate, esterification with phthalic acid or its derivatives is conducted to form the target this compound.

Catalysts: Esterification catalysts such as tetra-alkyl titanates have been reported to improve the efficiency of phthalate ester synthesis, especially for long-chain and branched alcohols. These catalysts enhance esterification rates and product stability.

Reaction Conditions: The esterification typically occurs under controlled temperature and pressure, often with removal of water to drive the equilibrium toward ester formation. Solvent systems may include xylenes or other inert organic solvents.

Hydrogenation Step (if applicable): For some substituted phthalate derivatives, a hydrogenation step using palladium on carbon (Pd/C) catalyst under high hydrogen pressure (100-120 bar) and elevated temperature (150 °C) is employed to saturate aromatic rings or reduce intermediates to the desired product.

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Tetra-alkyl titanate | Esterification catalyst |

| Temperature | 100 - 150 °C | Reaction temperature |

| Pressure | Atmospheric to 120 bar H2 | For hydrogenation steps if needed |

| Solvent | Xylenes or similar | Reaction medium |

| Reaction Time | 40 hours (hydrogenation) | Extended time for full conversion |

- Product Purity: The resulting phthalate esters exhibit high purity, with minimized by-products and controlled molecular weight distribution, crucial for applications requiring specific physical properties such as plasticizers or lubricants.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR spectroscopy is used to confirm the structure of intermediates and final products. Characteristic signals include singlets for methyl groups (around 1.22 ppm), hydroxyl methylene protons (around 3.78 ppm), and aldehyde protons (around 9.52 ppm).

Melting Point: The intermediate 2,2-dimethyl-3-hydroxypropanal shows a melting point of approximately 89-90 °C, indicative of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Used for detailed profiling of phthalate esters and detection of minor components or impurities, especially in complex mixtures.

Chromatographic Techniques: Light ends gas chromatography (GC) and GC-MS are employed to analyze alkyl group distributions and confirm the absence of unwanted low molecular weight esters in the final product.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Catalyst | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Condensation of isobutyraldehyde and formaldehyde | Isobutyraldehyde, formalin (37%), 25-50 °C, 1-2 h | DBU or 10-methyl isophthalic acid + DBU | Conversion >99%, Selectivity ~98% | Catalyst recyclable, mild conditions |

| Esterification with phthalic acid derivatives | Phthalic acid or anhydride, hydroxyalkyl intermediate, 100-150 °C | Tetra-alkyl titanate catalysts | High purity esters, controlled MW | Water removal critical, catalyst choice impacts efficiency |

| Optional Hydrogenation | Pd/C, H2 atmosphere (100-120 bar), 150 °C, 40 h | Pd/C | Full conversion | Used for saturation of aromatic or unsaturated intermediates |

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-methylpropyl)phthalate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-(2-Oxo-2-methylpropyl)phthalate.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxy-2-methylpropyl)phthalate has several applications in scientific research:

Chemistry: Used as a plasticizer in the synthesis of polymers and resins.

Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

Industry: Widely used in the production of flexible PVC, rubber, and other materials that require enhanced flexibility and durability.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)phthalate involves its interaction with cellular components. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors. This binding can lead to altered gene expression and disruption of normal hormonal functions. Additionally, the compound can affect cellular membranes, altering their fluidity and permeability.

Comparison with Similar Compounds

Structural Analogues in Metabolic Pathways

- 3-(2-Hydroxy-2-methylpropyl)cyclohexa-3,5-diene-1,2-dione This intermediate, formed during carbofuran degradation in Novosphingobium sp. KN65.2, shares the 2-hydroxy-2-methylpropyl substituent. Unlike the phthalate ester, it features a cyclohexadienedione core. The hydroxyl group facilitates enzymatic dearomatization and ring cleavage via dioxygenases (CdfE), leading to aliphatic metabolites . Key Difference: The aromatic phthalate backbone may resist enzymatic degradation longer than the cyclohexadienedione structure, impacting environmental persistence.

Pharmaceutical Derivatives with Hydroxyalkyl Substituents

- 8-Amino-N-(2-hydroxy-2-methylpropyl)-imidazo[1,2-a]pyrazine-6-carboxamide This PI3K inhibitor contains the 2-hydroxy-2-methylpropyl group as part of a carboxamide side chain. In contrast, 3-(2-Hydroxy-2-methylpropyl)phthalate lacks a direct pharmacological role but may interact with biological systems as a plasticizer metabolite . Key Difference: Pharmaceutical derivatives prioritize bioactivity, whereas hydroxylated phthalates may focus on material flexibility with unintended biological effects.

Esters of Hydroxy Acids

- 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (CAS 1115-20-4) This diester of 3-hydroxy-2,2-dimethylpropanoic acid shares structural motifs with the target phthalate. Both compounds have branched hydroxyalkyl groups, but the phthalate’s aromatic core confers rigidity. The propanoate ester is used in research settings, suggesting hydroxylated esters are niche chemicals compared to industrial phthalates . Key Difference: Aliphatic esters like this may hydrolyze faster than aromatic phthalates due to reduced resonance stabilization.

Hydrolysis Products and Metabolites

- It is less toxic than phthalic acid (a common phthalate metabolite) but may still disrupt microbial communities due to its polarity . Key Difference: Hydroxylated metabolites like this acid are more water-soluble, increasing their mobility in aquatic environments compared to hydrophobic parent esters.

Research Findings and Implications

- Biodegradability: Hydroxylated phthalates may degrade faster than conventional phthalates due to polar groups attracting microbial activity, as seen in Novosphingobium pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Hydroxy-2-methylpropyl)phthalate, and how can purity be validated?

- Methodology : Synthesis typically involves esterification of phthalic anhydride with 2-hydroxy-2-methylpropanol under acidic catalysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised. Validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via H NMR (e.g., characteristic peaks for methyl groups at δ 1.2–1.4 ppm and hydroxyl protons at δ 2.5–3.0 ppm). Compare retention times and spectral data to commercial standards if available .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Sample preparation should include enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites, followed by solid-phase extraction (C18 cartridges). Quantify using deuterated internal standards (e.g., d4-MEHP) to correct for matrix effects. Method validation should adhere to FDA guidelines for precision (±15%) and accuracy (85–115%) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodology : Determine logP (octanol-water partition coefficient) via shake-flask method to assess lipophilicity. Measure solubility in aqueous buffers (pH 4–8) using UV spectrophotometry. Stability studies under varying temperatures (4°C, 25°C) and light exposure should be conducted to establish storage conditions. Differential scanning calorimetry (DSC) can identify melting points and polymorphic forms .

Advanced Research Questions

Q. What mechanisms underlie the endocrine-disrupting potential of this compound, and how can receptor interactions be modeled?

- Methodology : Employ molecular docking simulations (AutoDock Vina) to predict binding affinity to estrogen receptor alpha (ERα) or androgen receptor (AR). Validate findings with in vitro reporter gene assays (e.g., ER-CALUX or AR-EcoScreen). Dose-response curves (0.1–100 μM) should be analyzed using Hill equations to estimate EC50 values. Cross-validate with competitive binding assays using radiolabeled ligands (e.g., H-estradiol) .

Q. How do metabolic pathways of this compound differ across species, and what models best predict human toxicity?

- Methodology : Compare hepatic metabolism in primary human hepatocytes vs. rodent microsomes. Monitor phase I metabolites (oxidation) via LC-HRMS and phase II conjugates (glucuronides/sulfates) using enzymatic hydrolysis. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo exposure scenarios. Prioritize metabolites with >10% abundance for toxicity screening (e.g., mitochondrial toxicity assays) .

Q. What experimental strategies resolve contradictions in epidemiological studies linking this compound to metabolic disorders?

- Methodology : Apply systematic review frameworks (PRISMA guidelines) to aggregate data from cohort studies. Stratify analyses by exposure windows (prenatal vs. adult), confounders (BMI, diet), and metabolite specificity. Use meta-regression to assess heterogeneity sources. For mechanistic clarity, integrate multi-omics (transcriptomics, metabolomics) in animal models exposed to human-relevant doses (0.1–50 mg/kg/day) .

Q. How can environmental persistence and degradation pathways of this compound be characterized?

- Methodology : Conduct photolysis experiments under simulated sunlight (λ > 290 nm) with HPLC monitoring. For biodegradation, use activated sludge inoculum (OECD 301F test) and track intermediates via GC-MS. Assess adsorption to soil/organic matter using batch equilibrium experiments (Freundlich isotherms). Computational QSAR models can predict half-lives in air/water compartments .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structure confirmation alongside LC-MS). Address batch-to-batch variability by sourcing reagents from ≥3 suppliers .

- Toxicity Evaluation : Follow RIFM criteria for safety assessment, including repeated-dose toxicity studies (28-day OECD 407 guideline) and genotoxicity assays (Ames test, micronucleus assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.